molecular formula C13H14ClNO3 B6337084 Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 93405-15-3

Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No. B6337084
CAS RN: 93405-15-3
M. Wt: 267.71 g/mol
InChI Key: CGZFNCCYCAAIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylate group, which is a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrrolidine ring substituted with a 3-chlorophenyl group and a 5-oxo group, and a carboxylate group attached to the nitrogen of the pyrrolidine ring .

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential in combating microbial infections. A series of biologically active derivatives have demonstrated significant growth inhibitory activity, with some showing high efficacy at low minimum inhibitory concentration (MIC) values . These findings suggest that Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate could be a promising candidate for developing new antimicrobial agents.

Antioxidant Properties

Research indicates that derivatives of this compound exhibit remarkable antioxidant activities. The ability to scavenge free radicals makes it a valuable asset in the development of treatments for oxidative stress-related diseases . The compound’s effectiveness in this area could lead to advancements in therapies for conditions caused by oxidative damage.

Antiviral Applications

The compound’s derivatives have shown potential in antiviral therapy, particularly in molecular docking studies related to COVID-19. The binding affinities with COVID-19 main protease suggest that these derivatives could serve as potent inhibitors for the virus, paving the way for future drug discovery .

Antileishmanial and Antimalarial Activities

Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has been part of studies focusing on antileishmanial and antimalarial activities. Some derivatives have shown superior activity compared to standard drugs, indicating its potential as a pharmacophore for developing safe and effective treatments against these diseases .

Anti-inflammatory Potential

The structural motifs of this compound are associated with significant anti-inflammatory properties. This opens up possibilities for its application in creating anti-inflammatory medications, which could be beneficial for treating various inflammatory disorders .

Anticancer Research

There is interest in exploring the anticancer activities of this compound. Its derivatives have been part of studies aiming to understand their efficacy in inhibiting cancer cell growth, which could contribute to the development of new cancer therapies .

Enzyme Inhibition

The compound has been evaluated for its role in enzyme inhibition, particularly in relation to bacterial topoisomerase IV. The insights gained from these studies could assist in the design of enzyme inhibitors that target specific bacterial strains, aiding in the treatment of bacterial infections .

Hepatitis C Virus (HCV) Treatment

Derivatives of Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate have shown activity against HCV in cell-based assays. This suggests its potential use in developing treatments for hepatitis C, a significant global health concern .

properties

IUPAC Name

ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-2-18-13(17)9-6-12(16)15(8-9)11-5-3-4-10(14)7-11/h3-5,7,9H,2,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZFNCCYCAAIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.